molecular formula C13H20N2 B1451856 3-Methyl-4-(4-methylpiperidin-1-yl)aniline CAS No. 1152822-12-2

3-Methyl-4-(4-methylpiperidin-1-yl)aniline

Cat. No.: B1451856
CAS No.: 1152822-12-2
M. Wt: 204.31 g/mol
InChI Key: SPLIGBCJWLIEQD-UHFFFAOYSA-N
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Description

3-Methyl-4-(4-methylpiperidin-1-yl)aniline is an organic compound with the molecular formula C12H18N2. It is a derivative of aniline, where the aniline ring is substituted with a 4-methylpiperidin-1-yl group at the 4-position and a methyl group at the 3-position.

Properties

IUPAC Name

3-methyl-4-(4-methylpiperidin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-10-5-7-15(8-6-10)13-4-3-12(14)9-11(13)2/h3-4,9-10H,5-8,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLIGBCJWLIEQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(4-methylpiperidin-1-yl)aniline typically involves the reaction of 3-methylaniline with 4-methylpiperidine under specific conditions. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(4-methylpiperidin-1-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4, H2/Pd-C

    Substitution: Cl2, Br2, HNO3/H2SO4

Major Products

Scientific Research Applications

3-Methyl-4-(4-methylpiperidin-1-yl)aniline has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is utilized in the development of polymers and advanced materials with specific electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is employed in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(4-methylpiperidin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can enhance binding affinity and selectivity towards these targets. The compound may act as an agonist or antagonist, modulating the activity of the target protein and influencing downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4-(4-methylpiperidin-1-yl)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the 3-methyl and 4-(4-methylpiperidin-1-yl) groups can enhance its binding properties and selectivity towards certain molecular targets, making it a valuable compound in various research and industrial applications .

Biological Activity

3-Methyl-4-(4-methylpiperidin-1-yl)aniline, a compound with potential biological activity, has garnered interest in various fields including medicinal chemistry and pharmacology. This article delves into its biological activities, mechanisms of action, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. These interactions can modulate biological processes, making it a candidate for drug development.

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with specific enzymes and receptors, influencing pathways relevant to various diseases. For instance, its structural features may allow it to function as a lead compound in drug discovery aimed at targeting neurodegenerative diseases or infectious agents.

Structure-Activity Relationship (SAR)

Research into SAR indicates that modifications to the compound's structure can significantly impact its biological activity. For example, the introduction of different substituents on the piperidine ring or aniline moiety can enhance or diminish its efficacy against specific targets.

Anti-Tuberculosis Activity

A notable study highlighted the anti-tuberculosis properties of compounds structurally similar to this compound. These compounds demonstrated minimal inhibitory concentrations (MIC) against Mycobacterium tuberculosis below 0.016 μg/mL, indicating potent activity coupled with low cytotoxicity .

Cholinesterase Inhibition

Research has also shown that related compounds can inhibit cholinesterases, enzymes implicated in neurodegenerative diseases such as Alzheimer’s. Inhibition of these enzymes presents a promising therapeutic strategy .

Summary of Biological Activities

Activity Type Description Reference
Anti-TuberculosisCompounds showed MIC < 0.016 μg/mL against M. tuberculosis
Cholinesterase InhibitionPotential for treating Alzheimer's disease through enzyme inhibition

Pharmacological Studies

Pharmacological studies have demonstrated that this compound exhibits high affinity for certain receptors involved in neurotransmission and inflammation. For instance, analogs of this compound were found to have significant inhibitory potency at the colony-stimulating factor 1 receptor (CSF1R), which is relevant for imaging neuroinflammation .

In Vivo Studies

In xenograft models, compounds similar to this compound showed significant tumor growth reduction in various cancer types when administered at specific dosages . This suggests potential applications in oncology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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